REACTION_CXSMILES
|
[Mg].[CH:2](I)([CH3:4])[CH3:3].CO[C:8]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11]>C(OCC)C>[CH:2]([C:8]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
24.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C=CC=C1OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was reacted overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
the top layer was decanted into saturated ammonium chloride and ice
|
Type
|
CUSTOM
|
Details
|
The resultant layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with a dilute sodium hydroxide solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a dilute hydrochloric acid solution, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide an orange oil
|
Type
|
DISTILLATION
|
Details
|
This oil was distilled under reduced pressure (5 inch vigreux column; 0.2 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C#N)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.25 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |